Aluminum fluoride oxide (AlFO)

Description

Contextualization of Aluminum Fluoride (B91410) Oxides within Inorganic Chemistry

Within the broad field of inorganic chemistry, aluminum fluoride oxides belong to the family of mixed-anion compounds, specifically oxyfluorides. researchgate.net These materials are distinguished by the presence of both oxide and fluoride anions within the same crystal lattice, which can lead to properties that are distinct from those of simple oxides or fluorides. The study of AlFO contributes to a deeper understanding of structure-property relationships in inorganic solids, particularly how the incorporation of ions with different electronegativity and size (O²⁻ and F⁻) influences coordination environments, bonding, and electronic structure.

The coordination chemistry of aluminum in these compounds is a key area of investigation, with aluminum cations potentially adopting various coordination numbers, most commonly four, five, or six. This flexibility in coordination gives rise to a variety of structural motifs, from simple isolated polyhedra to more complex corner-, edge-, or face-sharing networks. The nature of the Al-O and Al-F bonds, possessing both ionic and covalent character, is fundamental to the chemical and physical properties of AlFO.

Significance of AlFO in Contemporary Chemical Research

The contemporary significance of aluminum fluoride oxides stems from their potential applications in several technologically important areas. One of the most prominent is in catalysis, where the surface acidity of AlFO plays a crucial role. The presence of both fluoride and oxide ions can generate strong Lewis acid sites, which are active centers for a variety of chemical transformations. researchgate.netsemanticscholar.org These materials are being explored as catalysts or catalyst supports for reactions such as halogen exchange, isomerization, and alkylation. researchgate.net

In materials science, AlFO thin films are being investigated for their potential as protective coatings. Their chemical stability, particularly in harsh environments such as fluorine-based plasmas, makes them attractive for applications in the semiconductor industry to protect reactor chamber walls from corrosion. colorado.edu Furthermore, the optical properties of AlFO are of interest for applications such as low-index optical thin films, particularly where transparency in the ultraviolet region is required. The ability to tune the stoichiometry of AlₓOᵧFz thin films allows for the precise control of their refractive index and other optical characteristics.

Historical Development and Key Milestones in AlFO Research

The investigation of aluminum oxyfluorides has a history marked by challenges in synthesis and characterization. Early research into the Al-O-F system often resulted in complex mixtures or poorly crystalline phases, making definitive structural elucidation difficult.

A significant milestone in the field was the synthesis and characterization of a tetragonal phase of aluminum oxyfluoride, reported as Al₁₋ₓO₁₋₃ₓF₁₊₃ₓ (where x = 0.0886), which was found to consist solely of octahedral structural units.

A major breakthrough came in 2009 with the unambiguous identification and structural determination of stoichiometric, orthorhombic aluminum oxyfluoride (AlOF). researchgate.net Crystals of this compound were serendipitously discovered as inclusions within bulk crystals of Strontium Aluminate Fluoride (SrAlF₅). This discovery provided the first clear evidence of a crystalline AlOF phase containing both tetrahedral and octahedral aluminum coordination environments. researchgate.net This finding has invigorated research in the field, providing a well-defined model system for further theoretical and experimental studies into the properties and potential applications of aluminum fluoride oxides.

Research Findings on Aluminum Fluoride Oxide (AlFO)

Detailed Structural and Property Data

The definitive characterization of orthorhombic AlOF has provided valuable insights into its solid-state structure. The compound crystallizes in the orthorhombic system, and its structure is a complex three-dimensional network of corner- and edge-sharing polyhedra.

Table 1: Crystallographic Data for Orthorhombic AlOF

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 5.034 (1) |

| b (Å) | 5.176 (1) |

| c (Å) | 8.358 (2) |

| Z | 4 |

Data sourced from Vasiliev et al. (2009). researchgate.net

The structure of orthorhombic AlOF is notable for containing two distinct coordination environments for the aluminum atoms: tetrahedral and octahedral. researchgate.net The Al-F(O) bond distances vary depending on the coordination environment, with shorter bonds observed in the tetrahedral sites compared to the octahedral sites.

Table 2: Selected Bond Distances in Orthorhombic AlOF

| Bond | Average Distance (Å) | Coordination |

|---|---|---|

| Al-F(O) | 1.652 (3) | Tetrahedral |

| Al-F(O) | 1.800 (2) | Octahedral |

Data sourced from Vasiliev et al. (2009). researchgate.net

The presence of both oxide and fluoride ions sharing anionic sites leads to a degree of disorder in the crystal structure. Spectroscopic techniques are crucial for probing the local environments of the atoms and understanding the nature of the Al-O and Al-F bonding. While detailed spectroscopic and thermal analysis data specifically for crystalline AlOF is not widely available, studies on related aluminum oxyfluoride materials provide some general insights. Infrared spectroscopy can be used to identify the vibrational modes associated with Al-O and Al-F bonds. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be essential to determine the thermal stability and phase transition behavior of AlFO compounds.

Structure

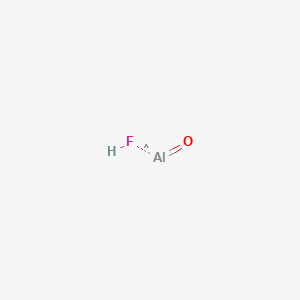

2D Structure

Properties

InChI |

InChI=1S/Al.FH.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYYMCKUKXXJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al].F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065550 | |

| Record name | Aluminum fluoride oxide (AlFO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.987 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13596-12-8 | |

| Record name | Aluminum oxide fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum fluoride oxide (AlFO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum fluoride oxide (AlFO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium fluoride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Aluminum Fluoride Oxides

Solid-State Reaction Techniques for AlFO Preparation

Solid-state reactions involve the thermal reaction of solid precursors to form a new solid product. This method is a conventional and straightforward approach for synthesizing many inorganic materials, including mixed-anion compounds like AlFO. The process typically requires high temperatures to overcome the kinetic barriers associated with the slow diffusion of atoms through solid lattices.

A primary route for AlFO preparation via solid-state reaction is the direct fluorination of aluminum oxide (Al₂O₃). google.com In this process, high-surface-area alumina (B75360) powder is reacted with a gaseous fluorine source, such as anhydrous hydrogen fluoride (B91410) (HF), at elevated temperatures, often above 300°C. google.com The reaction between fluorine and aluminum oxide yields aluminum fluoride and oxygen. brainly.com The extent of fluorination and the resulting O/F ratio in the final product can be controlled by adjusting reaction parameters like temperature, gas partial pressure, and reaction time. google.com Incomplete fluorination of alumina or a controlled reaction environment can result in the formation of a stable aluminum fluoride oxide phase. This method is advantageous for its simplicity and potential for large-scale production. google.com

Vapor-Phase Deposition and Chemical Vapor Synthesis of AlFO Films and Nanostructures

Vapor-phase deposition techniques are essential for fabricating high-quality thin films and nanostructures for applications in microelectronics and optics. These methods involve the transport of precursor species in the gas phase to a substrate surface, where they react or condense to form a solid film.

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly uniform and conformal films with atomic-level thickness control. wikipedia.orgmcmaster.ca The ALD process is based on sequential, self-limiting surface reactions between gaseous precursors. wikipedia.org For the synthesis of aluminum oxyfluoride (AlOₓFᵧ) thin films, precursors containing aluminum, oxygen, and fluorine are pulsed into a reactor chamber in separate, alternating steps. colorado.edu

Two primary pathways have been demonstrated for AlOₓFᵧ ALD:

HF Exchange Method : This approach is based on the thermodynamically favorable fluorination of an initially deposited Al₂O₃ film. colorado.edu An Al₂O₃ layer is first grown using precursors like trimethylaluminum (B3029685) (TMA) and water, followed by an exposure to a fluorine source such as hydrogen fluoride (HF), which converts the surface to an oxyfluoride. colorado.edu

In situ studies using quartz crystal microbalance (QCM) have been employed to monitor the linear growth of AlOₓFᵧ films during both deposition methods. colorado.edu Compositional analysis confirms the uniform distribution of aluminum, oxygen, and fluorine throughout the films. colorado.edu

| Parameter | Details for AlOₓFᵧ ALD |

| Aluminum Precursor | Trimethylaluminum (TMA) colorado.edu |

| Oxygen Precursor | Water (H₂O) colorado.edu |

| Fluorine Precursor | Hydrogen Fluoride (HF) or HF-pyridine colorado.educolorado.edu |

| Deposition Temperature | ~150 °C colorado.edu |

| Growth Mechanism | Self-limiting surface reactions wikipedia.org |

| Control Method | HF exchange or nanolaminate structure colorado.edu |

Sputtering is a physical vapor deposition (PVD) method where atoms are ejected from a solid target material by bombardment with energetic ions, typically from a plasma. uvat.comwikipedia.org These ejected atoms then travel through the vacuum chamber and deposit onto a substrate to form a thin film. uvat.com

Reactive sputtering is a particularly effective technique for producing AlFO films. In this process, an aluminum target is sputtered in a reactive gas atmosphere containing both a fluorine-containing gas (e.g., carbon tetrafluoride, CF₄) and oxygen (O₂). researchgate.net The plasma activates the reactive gases, which then react with the sputtered aluminum atoms either in the gas phase or on the substrate surface to form an aluminum fluoride oxide film. By carefully controlling the partial pressures of the reactive gases and parameters like the sputtering power, the composition and properties of the deposited film can be tailored. researchgate.net For example, adding O₂ to a CF₄ atmosphere during the magnetron sputtering of an aluminum target has been shown to produce high-quality AlF₃ films, and by extension, this process can be adapted for AlFO. researchgate.net Another approach involves sputtering from a ceramic Al₂O₃ target in a fluorine-containing plasma. techbriefs.comub.edu

| Parameter | Details for AlFO Sputtering |

| Target Material | High-purity Aluminum (Al) or Aluminum Oxide (Al₂O₃) researchgate.nettechbriefs.com |

| Sputtering Gas | Inert gas (e.g., Argon) wikipedia.org |

| Reactive Gases | Fluorine-containing gas (e.g., CF₄) and Oxygen (O₂) researchgate.net |

| Process Type | Reactive Magnetron Sputtering researchgate.net |

| Control Method | Gas flow rates, sputtering power, substrate temperature researchgate.net |

Pulsed Laser Deposition (PLD) for AlFO Film Synthesis

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique capable of producing high-quality thin films of complex materials. ornl.govarxiv.org While direct reports on the PLD of AlFO are not extensively available in the current literature, the successful synthesis of related materials such as aluminum oxide (Al₂O₃) and various metal oxyfluorides by PLD provides a strong foundation for hypothesizing a viable synthesis route for AlFO films. dtic.milnih.gov

The synthesis of AlFO films via PLD would likely involve the ablation of a specially prepared target material using a high-energy pulsed laser in a controlled atmosphere. The composition and properties of the resulting film are critically dependent on several key deposition parameters.

Target Material: The choice of target material is paramount. A composite target containing a homogeneous mixture of aluminum, aluminum oxide (Al₂O₃), and aluminum fluoride (AlF₃) would be a logical starting point. The precise stoichiometry of the target would need to be carefully controlled to achieve the desired Al:F:O ratio in the deposited film. Another approach could involve the use of a pure aluminum target in a reactive gas atmosphere containing both oxygen and a fluorine source.

Laser Parameters: The laser fluence, repetition rate, and wavelength significantly influence the ablation process and the energy of the plasma plume. For oxide and fluoride materials, excimer lasers operating in the ultraviolet (UV) range are often employed to ensure efficient energy absorption and stoichiometric transfer of material from the target to the substrate. ornl.gov

Substrate Temperature: The temperature of the substrate during deposition plays a crucial role in the crystallinity, morphology, and adhesion of the film. An optimal temperature window would need to be determined experimentally to promote the formation of a stable AlFO phase while preventing unwanted reactions or decomposition.

Background Gas Atmosphere: The composition and pressure of the background gas are critical for controlling the film's stoichiometry. A reactive atmosphere containing a precise partial pressure of oxygen (O₂) and a fluorine-containing gas (e.g., CF₄ or SF₆) could be used to compensate for any loss of oxygen or fluorine during the deposition process. The background gas pressure also affects the kinetic energy of the ablated species, which in turn influences the film's density and microstructure. nih.gov

The successful deposition of Bi³⁺ doped LaOCl and LaOF thin films by PLD demonstrates the feasibility of this technique for producing oxyfluoride materials. nih.gov In that work, control over the film's properties was achieved by adjusting the argon (Ar) pressure in the deposition chamber. nih.gov This suggests that careful control of the gaseous environment is a key factor in the synthesis of mixed-anion compounds like AlFO.

| Parameter | Hypothesized Range for AlFO PLD | Rationale |

| Target Composition | Al/Al₂O₃/AlF₃ composite | To provide the necessary elemental constituents for AlFO. |

| Laser Type | Excimer Laser (e.g., KrF, 248 nm) | High photon energy for efficient ablation of wide-bandgap materials. |

| Laser Fluence | 1-5 J/cm² | Typical range for ablation of ceramic and oxide targets. ornl.gov |

| Substrate Temperature | 300-800 °C | To provide sufficient thermal energy for adatom mobility and crystallization. |

| Background Gas | O₂ and a fluorine source (e.g., CF₄) | To control the oxygen and fluorine stoichiometry in the film. |

| Gas Pressure | 10⁻³ - 10⁻¹ mbar | To moderate the kinetic energy of the plasma species and promote reactions. |

This table presents a hypothetical set of parameters for the synthesis of AlFO thin films using Pulsed Laser Deposition, based on established procedures for related oxide and fluoride materials.

Design Principles and Control of Reaction Parameters for Tailored AlFO Architectures

The design of AlFO materials with specific, tailored architectures requires a deep understanding of the underlying chemical and physical principles that govern their formation. Control over reaction parameters is the key to manipulating the stoichiometry, crystal structure, and morphology of the resulting AlFO phases.

Stoichiometry Control: The ratio of aluminum, fluorine, and oxygen is the most fundamental parameter that determines the properties of the resulting material. In synthetic methods like Atomic Layer Deposition (ALD), the stoichiometry of aluminum oxyfluoride (AlOₓFᵧ) thin films can be precisely controlled by adjusting the ratio of the precursor cycles for aluminum oxide and aluminum fluoride. colorado.edu For instance, by varying the number of Al₂O₃ and AlF₃ ALD cycles in a supercycle, films with a wide range of compositions between Al₂O₃ and AlF₃ can be achieved. colorado.edu This principle of sequential precursor delivery and self-limiting surface reactions allows for atomic-level control over the material's composition.

Phase and Crystallinity Control: The thermodynamic stability of different AlFO phases will depend on the synthesis conditions, particularly temperature and pressure. The formation of specific crystalline structures can be guided by providing a suitable template or substrate with a close lattice match, a principle known as epitaxy. The choice of solvent and pH in solution-based methods like sol-gel and hydrothermal synthesis can also influence the hydrolysis and condensation rates of the precursors, thereby directing the formation of specific polymorphs.

Morphological Control: The creation of tailored architectures, such as nanorods, nanotubes, or porous networks, often relies on the use of templates or structure-directing agents. For example, aluminum oxy-hydroxide (AlOOH) nanorod and nanotube arrays have been successfully synthesized using anodic aluminum oxide (AAO) membranes as templates in a hydrothermal process. daneshyari.com In this method, the porous structure of the AAO membrane directs the growth of the AlOOH nanostructures. Surfactants can also be employed in solution-based synthesis to form micelles that act as templates for the formation of mesoporous materials.

The following table summarizes the key design principles and the corresponding reaction parameters that can be controlled to achieve tailored AlFO architectures.

| Design Principle | Controllable Reaction Parameters | Expected Outcome |

| Stoichiometric Control | Precursor ratios, partial pressures of reactive gases. | Tunable F/O ratio, leading to varying optical and dielectric properties. |

| Phase Selection | Temperature, pressure, substrate/template selection. | Formation of specific crystalline phases (e.g., cubic, hexagonal). |

| Morphological Engineering | Use of templates (e.g., AAO), surfactants, solvent properties. | Creation of nanostructures like nanowires, nanotubes, or porous films. |

This interactive table illustrates the relationship between key design principles, controllable reaction parameters, and the resulting characteristics of the synthesized AlFO materials.

Novel and Emerging Synthetic Pathways for Complex AlFO Phases

Beyond conventional thin-film deposition techniques, researchers are exploring a variety of novel and emerging synthetic pathways to create complex AlFO phases with unique properties and functionalities. These methods often offer advantages in terms of milder reaction conditions, better control over nanostructure, and the ability to produce materials that are inaccessible by traditional solid-state reactions.

Atomic Layer Deposition (ALD): As mentioned previously, ALD has been successfully employed to synthesize aluminum oxyfluoride (AlOₓFᵧ) thin films with tunable stoichiometry at relatively low temperatures (e.g., 150 °C). colorado.edu This technique utilizes sequential and self-limiting surface reactions of precursors like trimethylaluminum (TMA), water (for oxygen), and hydrogen fluoride (HF) (for fluorine). colorado.edu The ability to control the composition at the atomic level makes ALD a powerful tool for creating complex layered structures and conformal coatings on three-dimensional substrates.

Sol-Gel Synthesis: The sol-gel process offers a versatile solution-based route to produce both powders and thin films of oxide and oxyfluoride materials. mdpi.comnih.gov For AlFO synthesis, this would typically involve the hydrolysis and condensation of an aluminum precursor (e.g., aluminum alkoxide) in the presence of a fluorine source. The process allows for excellent mixing of the precursors at the molecular level, leading to homogeneous materials at lower processing temperatures compared to solid-state methods. The viscosity of the sol can be controlled to enable the deposition of thin films by spin-coating or dip-coating.

Hydrothermal and Solvothermal Synthesis: These methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). Hydrothermal synthesis has been used to produce aluminum oxy-hydroxide (AlOOH) nanostructures. daneshyari.com By carefully controlling the reaction temperature, pressure, solvent, and the presence of mineralizers, it is possible to promote the crystallization of specific AlFO phases. This method is particularly well-suited for producing well-defined crystalline powders.

Facile Fluorination using Solid Fluorine Sources: A novel and safer approach to synthesizing metal oxyfluorides involves the reaction of metal oxides with solid fluorine sources like polytetrafluoroethylene (PTFE). arxiv.orgarxiv.org This method avoids the use of hazardous reagents like HF or F₂ gas. In this process, the metal oxide and PTFE are heated together in a sealed container, leading to the fluorination of the oxide and the formation of an oxyfluoride. arxiv.orgarxiv.org This technique has been successfully used to synthesize various transition metal oxyfluorides and could be adapted for the synthesis of AlFO. arxiv.orgarxiv.org

| Synthetic Pathway | Precursors/Reagents | Key Advantages | Potential AlFO Architectures |

| Atomic Layer Deposition (ALD) | TMA, H₂O, HF | Atomic-level thickness and composition control, high conformality. | Ultra-thin films, conformal coatings, nanolaminates. |

| Sol-Gel Synthesis | Aluminum alkoxides, fluorine source, solvent | Low-temperature processing, high homogeneity, versatile for films and powders. | Dense or porous thin films, nanoparticles. |

| Hydrothermal/Solvothermal | Aluminum salts, fluorine source, water/organic solvent | High crystallinity, control over particle morphology. | Crystalline powders, nanorods, nanowires. |

| Facile Fluorination | Al₂O₃, Polytetrafluoroethylene (PTFE) | Avoids hazardous fluorine gas, simple procedure. | Powdered AlFO phases. |

This table provides an overview of novel and emerging synthetic pathways for creating complex AlFO phases, highlighting the precursors, key advantages, and potential material architectures for each method.

Sophisticated Structural Elucidation and Characterization Techniques for Aluminum Fluoride Oxides

Diffraction-Based Analyses of AlFO Crystal Structures

Diffraction techniques are indispensable for probing the long-range crystallographic order in AlFO materials. By analyzing the patterns of scattered X-rays or neutrons, detailed information about the crystal lattice, including the identification of crystalline phases and the precise determination of atomic positions, can be obtained.

X-ray diffraction (XRD) is a primary and widely accessible technique for the characterization of crystalline materials. It is instrumental in identifying the specific crystalline phases present in a sample of aluminum fluoride (B91410) oxide. The diffraction pattern obtained is a unique fingerprint of a crystalline compound, allowing for its identification by comparison with reference databases.

The thermal treatment of aluminum oxyfluorides or related precursors, such as aluminum hydroxyfluoride, has a profound impact on the resulting crystalline phases. For instance, studies on aluminum hydroxyfluoride have shown that the crystal structure is retained up to 425 °C, with a slight decrease in the sharpness of the diffraction pattern, likely due to a loss of crystallinity as water is removed from the structure. researchgate.net At higher temperatures, phase transformations and the loss of fluoride can occur, leading to the formation of different crystalline structures. researchgate.net

For a specific orthorhombic phase of aluminum oxyfluoride (AlOF), XRD analysis has enabled the determination of its lattice parameters. These parameters define the dimensions of the unit cell, the fundamental repeating unit of the crystal.

| Lattice Parameter | Value (Å) |

|---|---|

| a | 8.557(2) |

| b | 5.998(1) |

| c | 7.091(1) |

This table presents the lattice parameters for an orthorhombic AlOF phase as determined by X-ray diffraction analysis.

While powder XRD is excellent for phase identification and lattice parameter determination in polycrystalline samples, single-crystal X-ray diffraction provides the most detailed and unambiguous information about the atomic arrangement within a crystal lattice. This technique requires a small, high-quality single crystal of the material of interest.

Through single-crystal XRD, it has been possible to elucidate the complex crystal structure of an orthorhombic form of AlOF. This analysis revealed that the structure is composed of both Al(F,O)₆ octahedra and Al(F,O)₄ tetrahedra that are connected via their edges. researchgate.net Such detailed structural information is crucial for understanding the bonding and properties of the material. The analysis also provides precise measurements of the distances between atoms, known as bond lengths.

| Bond Type | Average Distance (Å) | Coordination Geometry |

|---|---|---|

| Al—F(O) | 1.652(3) | Tetrahedral |

| Al—F(O) | 1.800(2) | Octahedral |

| Al—F(O) | 1.894(2) | Octahedral |

This table summarizes the average interatomic distances for an orthorhombic AlOF phase, showcasing the different bonding environments for aluminum as determined by single-crystal X-ray diffraction. researchgate.net

Neutron diffraction is a powerful complementary technique to XRD for structural analysis. Neutrons are scattered by atomic nuclei, whereas X-rays are scattered by electrons. This fundamental difference provides several advantages, particularly for compounds containing light elements or for distinguishing between elements with similar numbers of electrons.

In the context of aluminum fluoride oxide, neutron diffraction would be particularly adept at precisely locating the positions of both oxygen and fluorine atoms within the crystal lattice. Due to the similar scattering lengths of oxygen and fluorine for neutrons, specialized techniques might be required to differentiate their distribution over anionic sites. nih.gov Furthermore, because neutrons possess a magnetic moment, they can be used to study the magnetic structure of materials, should AlFO exhibit magnetic ordering. colorado.eduwiley.com

While the potential of neutron diffraction for the detailed structural characterization of AlFO is significant, to date, no specific neutron diffraction studies focused solely on this compound have been reported in the literature. However, the technique has been successfully applied to the study of other fluorides and oxides, demonstrating its capability for such analyses. rsc.orgxray.cz

Advanced Electron Microscopy for AlFO Morphology and Microstructure

Advanced electron microscopy techniques are essential for visualizing the morphology, microstructure, and even the atomic-scale structure of aluminum fluoride oxide materials. These methods use a focused beam of electrons to generate high-resolution images, providing insights that are not accessible with diffraction techniques alone.

Transmission Electron Microscopy (TEM) is a versatile technique for the characterization of nanomaterials, offering high-resolution imaging of their internal structure. mdpi.com In the case of AlFO, TEM can reveal the size, shape, and distribution of nanoparticles or other nanostructured features.

High-Resolution TEM (HRTEM) extends the capabilities of TEM to the atomic scale, allowing for the direct visualization of the crystal lattice. This "lattice imaging" can reveal the arrangement of atomic columns, as well as identify crystalline defects such as dislocations and grain boundaries.

A study on nanostructured aluminum-based fluoride-oxide materials has demonstrated the power of HRTEM in revealing complex morphologies. This investigation identified a core-shell structure in an annealed β-AlF₂.₆(OH)₀.₄ compound, where the core remained crystalline and was identified as a phase closely related to β-AlF₃, while the shell was amorphous. researchgate.net Such detailed microstructural analysis is critical for understanding the effects of thermal processing on the material's properties.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology of materials. It provides high-magnification images of the sample's surface topography, making it ideal for examining the shape, size, and arrangement of particles, grains, and other microstructural features.

In the study of materials closely related to AlFO, such as aluminum fluoride (AlF₃), SEM has been effectively used to visualize the morphology of nanowires and microwires. These studies show that the geometry and dimensions of these one-dimensional structures can be clearly resolved, providing valuable information about their growth and synthesis. For instance, SEM images have revealed hexagonal nanowire geometries, suggesting the formation of the β-AlF₃ phase.

Furthermore, SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), can be used for particle analysis. This combination allows for not only the visualization of particles but also the determination of their elemental composition. This is crucial for confirming the presence of aluminum, fluorine, and oxygen in AlFO samples and for assessing the homogeneity of their distribution.

Spectroscopic Characterization of AlFO Bonding and Local Environments

Spectroscopy offers a powerful lens through which the atomic and electronic structures of AlFO can be examined. By probing the interactions of electromagnetic radiation with the material, detailed information on coordination, bond types, and chemical states can be obtained.

Solid-state Nuclear Magnetic Resonance (NMR) is a highly effective technique for probing the local coordination environment of specific nuclei within a material. wikipedia.org For AlFO, NMR studies focusing on 27Al, 19F, and 17O nuclei provide distinct yet complementary information about the material's structure.

27Al NMR: As a quadrupolar nucleus (spin I = 5/2), the 27Al NMR spectrum is sensitive to the symmetry of the local environment. lsu.edu In aluminum oxyfluorides, distinct chemical shifts are observed for aluminum atoms based on their coordination with oxygen and fluorine. Typically, aluminum in octahedral (AlO6 or AlOxFy) environments resonates at approximately -10 to 15 ppm, while tetrahedral (AlO4) sites appear around 60-70 ppm. lsu.eduacs.org The presence of fluorine in the coordination sphere can shift these values; for instance, the 27Al resonance for bulk AlF3, where aluminum is in an octahedral AlF6 environment, is reported at approximately -16 ppm. acs.org The analysis of 27Al NMR spectra allows for the quantification of different aluminum coordination sites, providing insight into the distribution of Al-O and Al-F bonds.

19F NMR: The 19F nucleus (spin I = 1/2) offers high sensitivity and a wide chemical shift range, making it an excellent probe for studying fluorinated compounds. acs.org In the context of AlFO, 19F NMR can distinguish between different fluorine environments. Resonances in the range of -170 to -200 ppm are generally attributed to fluorine atoms coordinated to aluminum. acs.org Specifically, shifts around -172 ppm have been associated with bulk AlF3. acs.org Heteronuclear correlation experiments, such as 27Al{19F} HETCOR, can directly link specific fluorine environments to their neighboring aluminum sites, confirming the presence of Al-F bonds and helping to elucidate the connectivity within the oxyfluoride structure. acs.org

17O NMR: While less common due to the low natural abundance (0.037%) and quadrupolar nature (spin I = 5/2) of 17O, isotopic enrichment makes 17O NMR a powerful tool. illinois.edunih.gov It provides direct information about the oxygen local environment, which is crucial for a complete picture of AlFO. acs.org In metal oxides, 17O chemical shifts can span a wide range, revealing details about Al-O-Al and potentially Al-O-H linkages. illinois.eduacs.org For instance, the chemical shift of oxygen in Al-O bonds is distinct from that in hydroxyl groups, allowing for the characterization of hydration and surface species.

| Nucleus | Coordination Environment | Typical Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|

| 27Al | Octahedral (AlO6/AlOxFy) | -16 to 15 | 1.0 M aqueous aluminum sulfate (B86663) |

| 27Al | Tetrahedral (AlO4) | 60 to 70 | 1.0 M aqueous aluminum sulfate |

| 19F | Al-F bonds | -170 to -200 | CFCl3 |

| 17O | Metal Oxides (general) | -300 to 600+ | H2O |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. These methods are highly sensitive to bond types and local symmetry, making them suitable for characterizing the Al-O and Al-F bonds within aluminum fluoride oxide.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. In AlFO, the IR spectrum is expected to show characteristic bands for both Al-O and Al-F vibrations. Studies on related materials show that Al-O stretching and bending modes in alumina (B75360) typically appear in the 500-900 cm-1 region. researchgate.net The vibrational modes of Al-F bonds in aluminum trifluoride phases are also well-characterized, with strong absorption bands appearing in a similar region, often between 600 and 800 cm-1. nih.gov The deconvolution of the broad absorption bands in the IR spectrum of AlFO can help identify the distinct contributions from Al-O and Al-F bonds, providing qualitative information about the composition and structure of the oxyfluoride network. nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. For AlFO, Raman spectroscopy can provide a structural fingerprint, helping to identify the material and distinguish it from pure aluminum oxide or aluminum fluoride phases. researchgate.net The technique is particularly useful for characterizing the phonon modes of the solid material, which gives insight into its crystallinity and phase. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material's surface. colorado.eduazom.com For AlFO, XPS is invaluable for confirming the presence of aluminum, fluorine, and oxygen and, more importantly, for distinguishing their bonding environments. researchgate.netcolorado.edu

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical state. In AlFO, the Al 2p core level spectrum can be deconvoluted into multiple peaks corresponding to different chemical environments. researchgate.net The Al-O bond in aluminum oxide typically has a binding energy of around 73.9-74.5 eV, while the more electronegative fluorine atom shifts the Al 2p binding energy for an Al-F bond to a higher value, approximately 76.5 eV. researchgate.netaip.org An intermediate peak, often observed around 75.8 eV, is assigned to an aluminum oxyfluoride (Al-O-F) environment. researchgate.net Similarly, analysis of the O 1s and F 1s peaks provides further confirmation of the oxyfluoride nature of the surface.

| Core Level | Chemical State / Bond | Approximate Binding Energy (eV) |

|---|---|---|

| Al 2p | Al-O (in Al2O3) | 73.9 - 74.5 |

| Al 2p | Al-O-F (in AlOxFy) | ~75.8 |

| Al 2p | Al-F (in AlF3) | ~76.5 |

| O 1s | Al-O | ~530.8 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects materials with unpaired electrons. wikipedia.org It is exceptionally sensitive for studying paramagnetic centers, such as point defects in crystalline and amorphous solids. unito.it

In the context of AlFO, EPR can be used to investigate structural defects that are often present, such as oxygen vacancies or fluorine vacancies that have trapped an electron (F-centers). researchgate.net These defects can significantly influence the material's optical and electronic properties. For example, the F+ center (an oxygen vacancy with one trapped electron) in α-Al2O3 gives a characteristic EPR signal consisting of 13 lines due to the hyperfine interaction of the unpaired electron with neighboring aluminum nuclei (27Al, I=5/2). researchgate.net Similarly, radiation-induced defects in fluoride and oxyfluoride materials have been successfully characterized by EPR. lu.lvresearchgate.net By analyzing the g-factor and hyperfine structure of the EPR spectrum, detailed information about the nature, symmetry, and local environment of paramagnetic defects in AlFO can be obtained. lu.lv

Synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) provide powerful tools for probing the electronic structure and local atomic geometry of materials with high precision. wikipedia.orgberstructuralbioportal.org

X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. The technique is element-specific and provides information on the local coordination, oxidation state, and bond distances of the absorbing atom. desy.de The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the coordination chemistry and oxidation state. researchgate.net For AlFO, Al K-edge XANES can readily distinguish between four-fold and six-fold coordinated aluminum, as the main absorption edge for tetrahedral Al is at a lower energy than for octahedral Al. researchgate.net This allows for a quantitative analysis of the coordination environment in amorphous or poorly crystalline AlFO materials.

X-ray Emission Spectroscopy (XES): XES is complementary to XAS and probes the occupied electronic states. By analyzing the energy of emitted X-rays following core-hole creation, XES can provide detailed information about the character of the valence bands and the nature of chemical bonding (e.g., covalency) in AlFO.

Thermal Analysis Techniques Applied to AlFO Phase Transitions and Stability Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the phase transitions, thermal stability, and decomposition pathways of materials like AlFO.

Research has shown that aluminum oxyfluoride can act as a crucial intermediate compound during the phase transformation of alumina, particularly when fluorides are used as additives. colorado.edu The formation of a gaseous AlOF phase can accelerate mass transport, thereby lowering the temperature required for the transformation of transition aluminas to the stable α-Al2O3 phase.

TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, decomposition, and reaction with the surrounding atmosphere. For instance, the thermal decomposition of aluminum fluoride trihydrate (AlF3·3H2O) has been shown to proceed in distinct stages of water loss, followed by a reaction at higher temperatures (above 380°C) to form Al2O3 and HF. researchgate.net TGA studies of AlFO would be critical in determining its stability range and identifying the gaseous species evolved during its decomposition.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify the temperatures and enthalpies of phase transitions (e.g., crystallization, melting) and chemical reactions. For AlFO, DSC could be used to detect exothermic crystallization events from an amorphous state or endothermic decomposition processes, providing quantitative data on the energetics of these transformations.

Theoretical and Computational Investigations of Aluminum Fluoride Oxides

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in AlFO

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, bonding, and energetic properties of many-body systems. nih.gov It has been widely applied to aluminum fluoride (B91410) oxides to understand their fundamental characteristics.

One of the most significant contributions of DFT has been in explaining the exceptional Lewis acidity of aluminum fluoride oxide materials. The incorporation of highly electronegative fluorine atoms into the aluminum oxide framework drastically alters the electronic structure. DFT calculations have linked the atomic-level structure, specifically the presence of under-coordinated aluminum sites, to the macroscopic catalytic behavior, revealing the origins of a Lewis acid strength that can surpass conventional solid acid catalysts. acs.org

Furthermore, DFT simulations have been used to explore the reaction pathways for the synthesis of aluminum fluorides and oxyfluorides. For instance, studies on the fluorination of aluminum alkoxides have used DFT to model the structural transformations that occur during sol-gel synthesis, predicting the formation of crystalline intermediate states with unique fluorine linkages. neliti.com Similarly, DFT has been employed to model the thermal atomic layer etching of aluminum oxide, where sequential exposures to reactants like hydrogen fluoride (HF) lead to the formation of an aluminum oxyfluoride surface layer. acs.org These studies compute binding energies and reaction energy barriers, providing a detailed picture of the surface chemistry. acs.org

A summary of typical findings from DFT studies on Al-O-F systems is presented below:

| System Studied | DFT Functional/Method | Key Findings | Reference(s) |

| α-Al₂O₃ with F impurities | Hybrid-DFT (HSE) | Fluorine substitution on an oxygen site (Fₒ) is energetically favorable and acts as a donor. | bohrium.com |

| α-AlF₃ Surfaces | Hybrid-exchange DFT | Surfaces expose under-coordinated Al ions, which act as Lewis acid sites. Surface stability is highly dependent on environmental conditions (HF and H₂O potentials). | acs.org |

| Al₂O₃ + HF Reaction | DFT | HF adsorbs on the alumina (B75360) surface, forming Al-F and O-H species. The theoretical maximum etch rate via AlF₃ formation was estimated. | acs.org |

| Aluminum Alkoxide Fluorination | DFT (LDA, GGA, Hybrid) | Modeled reaction pathways for the synthesis of Al fluoride, identifying stable crystalline intermediates. | neliti.com |

This table is interactive. Click on the headers to explore the data.

Molecular Dynamics (MD) Simulations of AlFO Systems for Structural Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to study the structural dynamics, stability, and thermodynamic properties of materials under various conditions.

MD simulations have been applied to investigate the behavior of aluminum oxyfluoride systems, particularly in complex environments such as molten salts. For example, studies have combined MD simulations with high-temperature Nuclear Magnetic Resonance (NMR) data to determine the structure and speciation in molten MF-AlF₃-Al₂O₃ systems (where M is an alkali metal like Na or K). sci-hub.se This approach helps to identify the various aluminum-oxygen-fluorine complexes present in the melt, which is critical for understanding the chemistry of industrial processes like aluminum electrolysis. sci-hub.se

In the context of solid-state materials, MD simulations are valuable for studying the properties of oxyfluoride glasses and passivation layers. While specific MD studies focusing solely on crystalline AlFO are not widely documented, the methodology is applied to similar systems. For instance, MD simulations of aluminosilicate-based oxyfluoride glasses help to understand their crystallization behavior and the local environment of active ions. researchgate.net Additionally, the thermal properties and stability of aluminum oxyfluoride (AlOₓFᵧ) passivation layers, which are crucial for protecting aluminum surfaces from oxidation, have been investigated using computational methods including MD simulations. patrickehopkins.comavs.org These simulations can model the effect of processing conditions on the final structure and thermal conductance of the layers. patrickehopkins.com

Ab Initio Calculations for Understanding Reaction Mechanisms on AlFO Surfaces

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are essential for elucidating complex reaction mechanisms on material surfaces. rsc.org For aluminum fluoride oxides, these methods are used to study surface stability, adsorption of molecules, and catalytic reaction pathways.

Using ab initio thermodynamics, a method that combines DFT calculations with thermodynamic principles, researchers can predict the stability of different crystal faces of materials like α-AlF₃ under realistic environmental conditions of temperature and pressure (e.g., in the presence of HF and H₂O). acs.orgmdpi.com These studies have shown that the geometries of the most stable surfaces are strongly dependent on the chemical potentials of the surrounding gases. acs.org

The interaction of probe molecules, such as ammonia (B1221849) (NH₃), with AlFO surfaces is another area explored by ab initio calculations. By computing the binding energy of NH₃ to potential Lewis acid sites (under-coordinated Al ions) on the surface, their relative acid strengths can be quantified. acs.org This is fundamental to understanding and predicting the catalytic activity of the material.

Furthermore, ab initio molecular dynamics (AIMD) allows for the simulation of the entire reaction process, including bond breaking and formation, at finite temperatures. rsc.org This technique can be used to identify atomistic pathways and electronic mechanisms that drive reactions between chemical precursors and the surface during processes like chemical vapor deposition. rsc.org For example, AIMD has been used to model the reaction of HF with an alumina surface, revealing that HF molecules can either remain intact or dissociate to form Al–F and O–H species, and calculating the energy barriers for subsequent reactions like water formation. acs.org

Predictive Modeling of AlFO Crystal Structures and Energetic Landscapes

Predicting the crystal structure of a material from its chemical composition alone is a major challenge in materials science. Computational methods have been developed to explore the "energetic landscape" of a compound, which is a high-dimensional surface representing the energy of all possible atomic arrangements. researchgate.net The goal is to identify the lowest-energy structures, which are the most likely to be thermodynamically stable and experimentally observable. researchgate.netrsc.org

For aluminum fluorides and oxyfluorides, predictive modeling has been successfully applied. Software tools like GRINSP (Geometrically Restrained Inorganic Structure Prediction) have been used to generate hypothetical crystal structures for AlF₃. crystallography.netcambridge.org These predictions have proven valuable; for instance, the structure of a newly discovered tetragonal polymorph, τ-AlF₃, was found to be among the database of predicted structures, which could have significantly accelerated its identification. cambridge.org

These predictive studies are not limited to pure fluorides. DFT calculations are used to investigate the most stable distribution of oxide and fluoride ions within an aluminum oxyfluoride crystal lattice. The existence of multiple known polymorphs and phases for aluminum-oxygen-fluorine compounds, such as the orthorhombic AlOF and a different tetragonal phase, highlights the complexity of their energetic landscapes and the importance of accurate predictive modeling. researchgate.net By mapping out these landscapes, researchers can identify not only the most stable ground state but also potential metastable polymorphs that might be accessible through specific synthesis routes. rsc.org

Computational Insights into Defect Chemistry and Non-Stoichiometry in AlFO

Defects, such as vacancies, interstitials, and substitutions, play a crucial role in determining the properties of materials. Computational methods provide powerful insights into the defect chemistry and non-stoichiometry of aluminum fluoride oxides.

First-principles calculations based on DFT are used to study the formation and energetics of intrinsic and extrinsic point defects. A prime example is the study of fluorine impurities in α-Al₂O₃, which is essentially the formation of a non-stoichiometric aluminum oxyfluoride at the microscopic level. bohrium.com In such studies, the formation energies of different defect configurations are calculated. For instance, fluorine can be incorporated as an interstitial atom (Fᵢ) or as a substitutional impurity on an oxygen site (Fₒ). Calculations have shown that the substitutional Fₒ defect tends to be lower in energy and acts as a donor, introducing charge carriers into the material. bohrium.com

These computational models can predict the charge states of defects and how their stability depends on factors like the Fermi level and the chemical potentials of the constituent elements (i.e., whether conditions are Al-rich or O-rich). bohrium.com This information is vital for understanding and controlling the electronic and optical properties of the material.

While experimental techniques like atomic layer deposition allow for the synthesis of AlOₓFᵧ thin films with tunable stoichiometry, researchgate.net computational studies provide the fundamental understanding of how oxygen and fluorine arrange at the atomic scale and how this non-stoichiometry affects the material's properties. By modeling different O/F ratios, theorists can predict changes in band structure, density of states, and defect formation energies, guiding the experimental design of AlFO materials for specific applications.

Reaction Mechanisms and Surface Chemistry of Aluminum Fluoride Oxides

Catalytic Activity and Mechanisms Mediated by AlFO Surfaces

The catalytic prowess of aluminum fluoride (B91410) oxides stems primarily from their surface acidity, particularly strong Lewis acid sites created by coordinatively unsaturated aluminum ions. acs.orgresearchgate.netresearchgate.net This characteristic allows AlFO to facilitate a variety of chemical transformations, acting either as the primary active catalyst or as a robust support for other catalytic materials. cardiff.ac.ukresearchgate.net

In heterogeneous catalysis, a solid catalyst is used in a different phase from the reactants, a common scenario in industrial chemical production. alfa-chemistry.comresearchgate.net AlFO and related fluorinated aluminas have been widely investigated in this context. Their surfaces, often characterized by high surface area and tunable acidity, are crucial for catalytic performance. mdpi.comrsc.org

The introduction of fluorine to an alumina (B75360) structure modifies its electronic properties and surface acidity, often enhancing catalytic activity compared to pure alumina. acs.orgrsc.org Research has shown that fluoride-doped alumina exhibits strong Lewis acid sites, which are believed to be the active centers for many reactions. acs.org These materials have demonstrated notable performance in various catalytic applications:

Halogen Exchange Reactions: High surface area aluminum fluorides, possessing Lewis acidity comparable to potent antimony pentafluoride catalysts, are effective in Cl/F exchange reactions, crucial for the synthesis of hydrofluorocarbons. researchgate.netpsu.edu

Organic Synthesis: As a Lewis acid, AlFO is employed as a catalyst in polymerization and other organic reactions, aiding in the creation of complex molecules.

Biochemical Pathway Mimicry: The AlFO complex can mimic phosphate (B84403) groups, enabling it to participate in and catalyze phosphoryl transfer reactions, such as GTP hydrolysis in G-protein activation.

The table below summarizes key research findings where AlFO or similar fluorinated alumina materials have been used in heterogeneous catalysis.

| Catalyst System | Reaction Type | Key Findings | Reference |

| Fluoride-doped Al₂O₃ | Cyclisation of citronellal | Introduction of fluoride created strong Brønsted and Lewis acid sites, enhancing catalytic potential. | rsc.org |

| High-surface area AlF₃ | Halogen Exchange (Cl/F) | Exhibits high Lewis acidity and catalytic activity, comparable to Swarts catalysts. | researchgate.netpsu.edu |

| AlFO | Phosphoryl Transfer | Acts as a mimic for phosphate groups, facilitating GTP hydrolysis. | |

| NiO/Al₂O₃ (fluorinated) | Dehydrofluorination | Achieved high conversion and selectivity in the production of trifluoroethylene. | researchgate.net |

The mechanism of a surface-catalyzed reaction describes the sequence of elementary steps: adsorption of reactants, their transformation on the surface, and desorption of products. numberanalytics.comlibretexts.org For AlFO surfaces, two primary mechanisms, common in heterogeneous catalysis, are considered: the Langmuir-Hinshelwood and Eley-Rideal mechanisms. numberanalytics.comwikipedia.org

Langmuir-Hinshelwood Mechanism: In this pathway, all reacting species are first adsorbed onto the catalyst surface. The reaction then occurs between these adsorbed molecules. For example, in the oxidation of CO over a platinum catalyst (a well-studied system analogous to reactions on metal-supported AlFO), both CO and O₂ adsorb onto the surface before reacting to form CO₂. numberanalytics.comwikipedia.org

Eley-Rideal Mechanism: This mechanism involves a reaction between an adsorbed molecule and a molecule in the gas or liquid phase that collides with it directly from that phase, without first adsorbing. numberanalytics.comwikipedia.org

The specific pathway depends on the reactants, reaction conditions, and the precise nature of the AlFO surface. The activation of reactants often occurs at the Lewis acid sites (under-coordinated Al ions). researchgate.netpsu.edu For instance, in the oxidative coupling of methane (B114726), a process studied over various oxide catalysts, methane activation can proceed via homolytic (radical formation) or heterolytic pathways on the catalyst surface. osti.gov On AlFO, the strong Lewis acidity would favor heterolytic bond cleavage. Computational studies using Density Functional Theory (DFT) have been instrumental in modeling reaction pathways, such as the fluorination of alumina surfaces by species like HF and CF₄, showing that reactions at terminal hydroxyl groups are energetically more favorable. ttu.edu

Adsorption and Desorption Phenomena on AlFO Interfaces

Adsorption, the binding of molecules to a surface, is the initial and a critical step in any surface-mediated chemical process. numberanalytics.com It can be classified as physisorption (weak, van der Waals forces) or chemisorption (strong, covalent bonding). numberanalytics.com On AlFO interfaces, both types of adsorption are observed, governing the material's interaction with its environment.

The surface of AlFO and fluorinated alumina contains various sites for adsorption, including Lewis acid sites (exposed Al³⁺ ions) and Brønsted acid sites (surface hydroxyl groups, -OH). acs.orgresearchgate.net The strength and concentration of these sites can be tuned by methods like fluorination. researchgate.netrsc.org

Ammonia (B1221849) Adsorption: Temperature-programmed desorption (TPD) of ammonia (NH₃) is a standard technique to characterize the acidity of solid catalysts. Studies on fluorinated alumina show that activation (e.g., by heating) increases both the amount and strength of ammonia adsorption, which correlates with increased catalytic activity in halogen exchange reactions. researchgate.net

Fluoride Adsorption: AlFO and related aluminum oxides are effective adsorbents for removing fluoride ions from water. iwaponline.commdpi.comresearchgate.net The mechanism involves the replacement of surface hydroxyl groups with fluoride ions, especially under acidic conditions. researchgate.net The adsorption process is influenced by pH, with maximum removal typically observed in the pH range of 5 to 6. researchgate.net Kinetic studies show that fluoride adsorption is often rapid initially, as many active sites are available, and then slows as the surface becomes saturated. mdpi.com

Water Adsorption: Water can readily adsorb on AlF₃ surfaces, potentially leading to hydroxylation and the formation of AlF₃₋ₓ(OH)ₓ species, which can alter the catalytic properties of the surface. researchgate.net Rehydration of a dehydrated, active fluoride-doped alumina surface can lead to significant surface restructuring. acs.org

The table below presents data related to adsorption phenomena on AlFO-related materials.

| Adsorbate | Adsorbent | Key Adsorption Characteristics | Reference |

| Fluoride (F⁻) | α-Al₂O₃ | Maximum adsorption at pH 5-6; involves replacement of surface OH⁻. | researchgate.net |

| Fluoride (F⁻) | Aluminum oxide nanolayer | Process follows Langmuir isotherm; activated, ionic adsorption. | mdpi.com |

| Ammonia (NH₃) | Fluorinated γ-alumina | Activation increases the number and strength of acid sites, enhancing NH₃ adsorption. | researchgate.net |

| Pyridine | Fluorinated Al₂O₃ | Adsorption confirms the presence of strong Lewis and Brønsted acid sites. | rsc.org |

Interfacial Reactions of AlFO with Gaseous and Liquid Species

Interfacial reactions are fundamental to the synthesis and application of AlFO. The interaction of aluminum-containing precursors with fluorine-bearing gases or liquids is a common route to forming AlFO materials. For example, the fluorination of aluminum alkoxides with anhydrous HF in organic solvents proceeds via a sol-gel process to create high-surface-area aluminum fluorides. researchgate.net

In aqueous environments, the surface of aluminum oxides interacts with dissolved ions. The adsorption of fluoride from water onto alumina is an interfacial reaction that can lead to the formation of surface Al-F bonds. researchgate.net Conversely, the hydrolysis of AlF₃ surfaces in the presence of water vapor can form hydroxylated species, demonstrating the dynamic nature of these interfaces. researchgate.net During the thermal decomposition of certain precursors, transient "AlFO" compounds can form through pyrohydrolysis, a complex interfacial reaction involving the release of both HF and H₂O. acs.org These reactions are critical in determining the final composition and surface properties of the material.

Role of Surface Reconstruction and Morphology in AlFO Reactivity

The reactivity of a catalyst is not solely determined by its chemical composition but also by its physical morphology and the atomic arrangement at its surface. psu.edu The surface of a crystalline material can reconstruct, meaning the atoms at the surface adopt a different arrangement from those in the bulk to minimize surface energy. This reconstruction can expose or hide potential active sites.

For aluminum fluorides, computational studies have shown that different crystal faces (terminations) expose coordinatively unsaturated aluminum ions that act as Lewis acid sites. researchgate.netpsu.edu However, the nature and accessibility of these sites vary significantly with the surface structure. For example, simulations suggest that while α-AlF₃ surfaces tend to be covered by fluorine atoms, leading to low Lewis acidity, the β-AlF₃ phase exposes five-fold coordinated aluminum ions, resulting in moderate catalytic activity. psu.edu This highlights the critical link between surface atomic structure and reactivity.

Kinetics and Thermodynamics of AlFO-Involved Chemical Processes

Understanding the kinetics (reaction rates) and thermodynamics (energy changes and spontaneity) of reactions involving AlFO is essential for optimizing chemical processes. libretexts.orgfiveable.me Thermodynamics indicates whether a reaction is favorable (exergonic, ΔG < 0), while kinetics describes how fast it proceeds, which is governed by the activation energy (Ea). libretexts.orgfiveable.me

Thermodynamics: The formation of AlFO from the reaction of alumina with fluorinating agents is often thermodynamically favorable, as indicated by exothermic surface reactions observed in experiments. ttu.edu The Gibbs Free Energy (ΔG), which combines enthalpy (ΔH) and entropy (ΔS), determines the spontaneity of a reaction. For adsorption processes like fluoride removal by aluminum oxide, a negative ΔG confirms the spontaneous nature of the adsorption. mdpi.com

Kinetics: The rate of a reaction on an AlFO surface depends on factors like temperature, reactant concentrations, and the intrinsic activity of the catalyst, which is related to the activation energy. libretexts.org For example, in the adsorption of fluoride onto an aluminum oxide nanolayer, the process was found to follow first-order kinetics. mdpi.com The rate constants for both adsorption (forward reaction) and desorption (reverse reaction) were observed to increase with temperature, indicating an activated process. mdpi.com The activation energy for desorption was found to be higher than for adsorption, signifying that the adsorbed state is energetically favorable. mdpi.com

Experimental techniques combined with computational modeling are used to elucidate these parameters. For instance, thermal analysis can be used to measure the energy released during surface reactions, providing a link between molecular-level kinetics and macroscopic energy measurements. ttu.edu

Advanced Research Applications of Aluminum Fluoride Oxides in Materials Science

AlFO as a Component in Novel Ceramic Matrix Composites Research

While direct research on the incorporation of aluminum fluoride (B91410) oxide (AlFO) as a distinct component in ceramic matrix composites (CMCs) is still an emerging area, the known effects of aluminum fluoride (AlF₃) in ceramics suggest a promising future for AlFO. AlF₃ is utilized in the ceramics industry as a fluxing agent, effectively lowering the melting point of raw materials. df-chemicals.com This reduction in the required firing temperature translates to energy savings and more efficient production. df-chemicals.com

Investigations of AlFO in Advanced Protective Coating Development and Interfacial Science

A significant area of research for aluminum oxyfluorides is in the development of advanced protective coatings. These coatings are particularly valuable for protecting aluminum alloys from degradation mechanisms such as oxidation, blistering, and hydrogen embrittlement. google.comgoogle.com A common method to create a protective aluminum oxyfluoride film involves applying a composition containing an organic resin and a fluorine compound to the aluminum surface and then heating it to between 400°C and 650°C. google.comgoogle.com This process decomposes the organic resin and the fluorine compound, leaving a dense and thermodynamically stable oxyfluoride layer that is non-reactive with water molecules. google.com

The interfacial science of these coatings is a critical aspect of their performance. Studies on the thermal properties of plasma-generated aluminum oxyfluoride (AlOₓFᵧ) passivation layers on aluminum thin films have shown that the thermal boundary conductance is significantly reduced with increasing fluorine content in the layer. patrickehopkins.comaip.org This is attributed to changes in the interfacial bonding strength between the aluminum and the oxyfluoride layer. patrickehopkins.comaip.org Understanding and controlling these interfacial properties are key to designing durable and effective protective coatings for high-performance applications.

Research into AlFO-Based Materials for Electrocatalysis and Energy Storage Systems

While the application of AlFO in electrocatalysis is not yet well-documented, significant research is underway on aluminum fluoride and its derivatives in energy storage systems, particularly in batteries. Aluminum fluoride (AlF₃) has been investigated as a cathode material in lithium-ion batteries. scispace.comresearchgate.net These batteries operate on a reversible conversion reaction where AlF₃ is reduced to aluminum metal and lithium fluoride (LiF) during discharge and then re-oxidized during the charge cycle. scispace.comresearchgate.net Initial studies have shown high initial specific energy densities, although capacity fading remains a challenge to be addressed. scispace.comresearchgate.net

In the realm of next-generation batteries, aluminum fluoride is also being explored for aluminum-ion batteries. Researchers have designed a solid-state electrolyte by adding an inert aluminum fluoride salt to an aluminum-ion-containing electrolyte. eurekalert.org The porous 3D structure of the aluminum fluoride salt facilitates the easy movement of aluminum ions, thereby increasing the electrolyte's conductivity. eurekalert.org AlF₃ is also considered a suitable material for creating protective solid-electrolyte-interface layers on conventional electrodes to prevent undesirable reactions with organic liquid electrolytes. mdpi.com

The following table summarizes the electrochemical performance of AlF₃ as a cathode material in lithium-ion batteries from initial studies.

| Sample Preparation | Initial Discharge Capacity (mAh g⁻¹) | Discharge Voltage (V) | Specific Energy Density (kJ kg⁻¹) |

| Commercially Purchased | > 900 | ~2 | > 7405 |

| Chemical Precipitation | > 900 | ~2 | > 7405 |

Data sourced from initial charge-discharge results. scispace.comresearchgate.net

Photocatalytic Research and Development Utilizing AlFO Materials

Direct research into the photocatalytic applications of AlFO is still in its early stages. However, related aluminum-based materials have shown promise in this field. For instance, aluminum-based metal-organic frameworks (MOFs), such as MIL-53(Al), have been shown to catalyze the electrochemical reduction of carbon dioxide (CO₂). escholarship.org While aluminum foil itself is not active for CO₂ reduction, confining aluminum within the MOF structure suppresses the competing hydrogen evolution reaction and enhances the reduction of CO₂ to formic acid and carbon monoxide. escholarship.org This suggests that the local chemical environment and coordination of the aluminum centers are crucial for catalytic activity. While not directly involving AlFO, these findings open up possibilities for designing AlFO-based materials with tailored structures for photocatalytic applications, such as water splitting or CO₂ reduction.

Exploration of AlFO in Functional Materials for Optics and Electronics Research

Aluminum oxyfluorides are gaining traction in the fields of optics and electronics due to their tunable properties. In electronics, the intentional doping of aluminum oxide (AlOₓ) dielectric films with fluoride to form aluminum oxyfluoride (F:AlOₓ) has been shown to significantly improve their electrical characteristics. fsu.edu This process generates Al-F bonds, likely as an oxyfluoride, which reduces the content of mobile hydrogen ions and suppresses the formation of electron traps. fsu.edu The result is a dielectric material with stable capacitance over a wide frequency range, making it suitable for high-performance thin-film transistors. fsu.edu The fluorination of aluminum oxide gate dielectrics has been shown to create a thin fluorinated alumina (B75360) layer by replacing Al-O bonds with Al-F bonds, leading to lower leakage currents. skku.ac.kr

In the field of optics, aluminum fluoride is known for its use as a low-index optical thin film, especially where transparency in the far ultraviolet (UV) spectrum is required. msesupplies.commsesupplies.com By co-evaporating aluminum oxide and aluminum fluoride, it is possible to create mixture coatings with flexible refractive indices ranging from 1.40 to 1.75 in the deep UV region. optica.org These AlOₓFᵧ coatings are promising for various optical applications, including interference coatings for lithography at 193 nm. optica.org Aluminum fluoride is also a key ingredient in the production of fluoroaluminate glasses. msesupplies.commsesupplies.com

The table below shows the impact of fluoride doping on the capacitance stability of aluminum oxide dielectric films.

| Material | Fluorine Content (atomic %) | Capacitance @ 10⁻¹ Hz (nF/cm²) | Capacitance @ 10⁴ Hz (nF/cm²) | Capacitance Stability |

| Neat AlOₓ | 0 | 781 ± 85 | 104 ± 4 | Unstable |

| F:AlOₓ | ~3.7 | 166 ± 11 | 166 ± 11 | Stable |

Data based on low-temperature combustion-synthesized films. fsu.edu

AlFO in Gas Sensing and Chemiresistive Device Research

The application of aluminum fluoride oxide in gas sensing and chemiresistive devices is a largely unexplored area of research. Current research in chemiresistive sensors for gases like ammonia (B1221849) (NH₃) often focuses on other materials such as metal-doped carbon nanofibers or composites of metal oxides with 2D materials. nih.govaip.org For example, a sensor made from a Ti₃C₂Tₓ/ZnO composite has demonstrated excellent detection of ammonia at concentrations as low as 1 part per million at room temperature. aip.org While there is no direct research on AlFO for this purpose, its properties as a mixed oxide-fluoride suggest it could have potential as a sensing material. The surface chemistry of an AlFO film could offer unique adsorption sites for specific gas molecules, and changes in the electrical resistance upon gas exposure could form the basis of a chemiresistive sensor. Further research is needed to investigate the sensitivity and selectivity of AlFO-based materials for various gases.

AlFO in Luminescent Material Host Research

Similar to gas sensing, the use of AlFO as a host material for luminescent applications is not yet established in the scientific literature. Research into luminescent materials often involves doping a host matrix with optically active ions, such as lanthanides or transition metals. The choice of host material is critical as it influences the luminescent properties of the dopant ions. While specific studies on AlFO are lacking, the broader category of fluoride materials is known to be advantageous as hosts for luminescent ions due to their low phonon energies, which can enhance luminescence efficiency. Given that AlFO combines properties of both oxides and fluorides, it presents an interesting candidate for future research as a luminescent host. The unique crystal field environment that could be created in an AlFO lattice might lead to novel optical properties when doped with luminescent ions.

Analytical Methodologies for the Detection and Quantification of Alfo Species

Spectroscopic and Spectrophotometric Techniques for AlFO Analysis in Complex Matrices

Spectroscopic and spectrophotometric methods are indispensable for analyzing the chemical structure and concentration of AlFO species, particularly in complex environments. These techniques rely on the interaction of electromagnetic radiation with the material to provide detailed information about its molecular and electronic structure. alliedacademies.orgphysicsopenlab.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for investigating the local coordination environment of aluminum and fluorine atoms. semanticscholar.orgnih.gov High-temperature in-situ NMR has been used to study the speciation in molten NaF-AlF₃ systems, providing insights into the interactions between aluminum and fluoride (B91410) ions. semanticscholar.orgnih.gov ²⁷Al and ¹⁹F NMR spectra can distinguish between different aluminum fluoride complexes and identify the presence of Al-O-F linkages. researchgate.netacs.org For instance, ²⁷Al{¹⁹F} Heteronuclear Correlation (HETCOR) NMR experiments can directly prove the formation of tetrahedral Al-F species. acs.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular vibrations within a sample. labmanager.comgatewayanalytical.com FTIR is particularly sensitive to polar bonds and is useful for identifying Al-O and Al-F stretching and bending modes. rsc.orguclan.ac.ukresearchgate.net Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR and is effective for analyzing homo-nuclear bonds. gatewayanalytical.comrsc.orguclan.ac.ukresearchgate.net Both techniques can be used to characterize the structure of AlFO materials and monitor changes during synthesis or processing. rsc.orguclan.ac.ukresearchgate.net

UV-Visible (UV-Vis) Spectrophotometry measures the absorption of ultraviolet and visible light by a sample, which can be correlated to the concentration of specific species in a solution. libretexts.org This technique is often used in conjunction with chromogenic reagents to quantify aluminum ions. researchgate.net While not directly identifying AlFO, it can be a crucial part of methods determining the concentration of aluminum that could be part of AlFO precursors or dissolved species.

Table 1: Comparison of Spectroscopic Techniques for AlFO Analysis| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Coordination environment of Al and F, identification of Al-O-F linkages. researchgate.netacs.org | Provides detailed structural information. semanticscholar.orgnih.gov | Lower sensitivity, can be complex to interpret for solid samples. |

| FTIR Spectroscopy | Identification of functional groups (Al-O, Al-F bonds). rsc.orguclan.ac.ukresearchgate.net | High sensitivity to polar bonds, versatile. labmanager.com | Water absorption can interfere, sample preparation can be required. gatewayanalytical.com |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR. rsc.orguclan.ac.ukresearchgate.net | Minimal sample preparation, less interference from water. gatewayanalytical.com | Can be affected by fluorescence. gatewayanalytical.com |